molecular formula C23H31N B4656232 3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole

3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole

Cat. No.: B4656232
M. Wt: 321.5 g/mol
InChI Key: DDMHEROSCLGYBF-UHFFFAOYSA-N
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Description

3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and dyes. This particular compound is characterized by the presence of two tert-butyl groups at positions 3 and 6, and an isopropyl group at position 9 on the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole.

    Alkylation: The carbazole undergoes alkylation at positions 3 and 6 using tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.

    Isopropylation: The resulting 3,6-di-tert-butylcarbazole is then subjected to isopropylation at position 9 using isopropyl bromide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments for various industrial applications.

    Sensors: Employed in the development of chemical sensors due to its ability to undergo specific reactions with target analytes.

Mechanism of Action

The mechanism of action of 3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In Sensors: The compound undergoes specific chemical reactions with target analytes, resulting in measurable changes in properties such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    3,6-di-tert-butylcarbazole: Lacks the isopropyl group at position 9, leading to different chemical and physical properties.

    9-isopropylcarbazole: Lacks the tert-butyl groups at positions 3 and 6, affecting its reactivity and applications.

Uniqueness

3,6-di-tert-butyl-9-(propan-2-yl)-9H-carbazole is unique due to the presence of both tert-butyl and isopropyl groups, which confer specific steric and electronic properties. These modifications enhance its stability and reactivity, making it suitable for specialized applications in organic electronics, pharmaceuticals, and sensors.

Properties

IUPAC Name

3,6-ditert-butyl-9-propan-2-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N/c1-15(2)24-20-11-9-16(22(3,4)5)13-18(20)19-14-17(23(6,7)8)10-12-21(19)24/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMHEROSCLGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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